

# Spectroscopic Profile of 5-Bromo-4-hydroxynicotinaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 5-Bromo-4-hydroxynicotinaldehyde |
| Cat. No.:      | B2963512                         |

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Bromo-4-hydroxynicotinaldehyde**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from structurally related analogs, offering a robust framework for the identification and characterization of this compound.

## Introduction: The Significance of 5-Bromo-4-hydroxynicotinaldehyde

**5-Bromo-4-hydroxynicotinaldehyde** belongs to the family of substituted pyridines, a class of heterocyclic compounds of immense interest in pharmaceutical and materials research. The presence of a bromine atom, a hydroxyl group, and an aldehyde function on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity and purity of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Bromo-4-hydroxynicotinaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming its structure.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **5-Bromo-4-hydroxynicotinaldehyde** is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The predicted chemical shifts ( $\delta$ ) are presented in Table 1, based on the analysis of similar substituted pyridines.[\[1\]](#)[\[2\]](#)

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **5-Bromo-4-hydroxynicotinaldehyde**

| Proton Assignment | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|--------------------------------------------|--------------|---------------------------|
| H-2               | 8.5 - 8.7                                  | s            | -                         |
| H-6               | 8.3 - 8.5                                  | s            | -                         |
| Aldehyde (-CHO)   | 9.8 - 10.2                                 | s            | -                         |
| Hydroxyl (-OH)    | 10.0 - 12.0                                | br s         | -                         |

### Causality of Chemical Shifts:

- H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, which deshields them, causing their signals to appear at a high chemical shift (downfield). The bromine atom at position 5 and the hydroxyl group at position 4 also influence the electronic environment, contributing to the specific chemical shifts.
- Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a signal in the far downfield region.

- Hydroxyl Proton: The chemical shift of the hydroxyl proton can be broad and its position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

## Predicted $^{13}\text{C}$ NMR Spectral Data

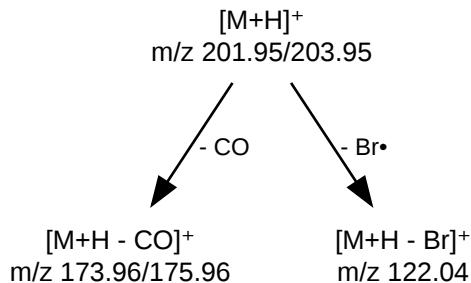
The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for **5-Bromo-4-hydroxynicotinaldehyde** are summarized in Table 2. [3][4]

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **5-Bromo-4-hydroxynicotinaldehyde**

| Carbon Assignment | Predicted Chemical Shift ( $\delta$ , ppm) |
|-------------------|--------------------------------------------|
| C-2               | 150 - 155                                  |
| C-3               | 125 - 130                                  |
| C-4               | 160 - 165                                  |
| C-5               | 105 - 110                                  |
| C-6               | 145 - 150                                  |
| Aldehyde (-CHO)   | 190 - 195                                  |

Interpretation of the Spectrum:

- C-4 (bearing -OH): This carbon is expected to be significantly downfield due to the deshielding effect of the directly attached electronegative oxygen atom.
- C-5 (bearing -Br): The carbon atom attached to the bromine atom will also experience a downfield shift, though typically less pronounced than that caused by an oxygen atom.
- Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value) due to the strong deshielding effect of the double-bonded oxygen.


## Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable structural elucidation.[5][6]

#### Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-4-hydroxynicotinaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

- Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.
- Process the FID similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the solvent peak.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [researchgate.net](https://researchgate.net) [researchgate.net]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. [mdpi.com](https://mdpi.com) [mdpi.com]
- 5. [books.rsc.org](https://books.rsc.org) [books.rsc.org]
- 6. [chem.uiowa.edu](https://chem.uiowa.edu) [chem.uiowa.edu]

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-4-hydroxynicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2963512#spectroscopic-data-of-5-bromo-4-hydroxynicotinaldehyde-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)